molecular formula C10H12N2O5 B13734629 3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid

3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid

Cat. No.: B13734629
M. Wt: 240.21 g/mol
InChI Key: KDNGKYRXJNLXCR-UHFFFAOYSA-N
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Description

3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of nitropyridine derivatives This compound is characterized by the presence of a methoxy group, a nitro group, and a propanoic acid moiety attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the nitration of 6-methoxypyridine, followed by subsequent functional group transformations to introduce the propanoic acid moiety. The reaction conditions often include the use of strong acids or bases, organic solvents, and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and propanoic acid moiety may also contribute to its overall activity by influencing its solubility, stability, and binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-Methoxy-3-nitropyridin-2-yl)sulfanyl]propanoic acid
  • 6-Methoxy-3-nitropyridin-2-amin
  • 6-Methoxy-3-nitropyridin-2-ol

Uniqueness

3-(6-Methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a methoxy group, nitro group, and propanoic acid moiety on a pyridine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

3-(6-methoxy-3-nitropyridin-2-yl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12N2O5/c1-6(10(13)14)5-7-8(12(15)16)3-4-9(11-7)17-2/h3-4,6H,5H2,1-2H3,(H,13,14)

InChI Key

KDNGKYRXJNLXCR-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=N1)OC)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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